2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid

Lipophilicity Drug Design Membrane Permeability

Phenoxypropanoic acid analogs often lack optimal lipophilicity and thermal stability, causing variable yields in reflux-dependent syntheses. 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid (CAS 590395-60-1) resolves these limitations. • LogP 2.38 enhances membrane permeability vs. methoxy/acetate analogs • 9.4°C higher boiling point provides thermal latitude for amide couplings • Ethoxy steric bulk enables regioselectivity control in multi-step syntheses • ≥98% purity grade available to minimize assay interference. ISO-certified, global shipping.

Molecular Formula C12H13ClO5
Molecular Weight 272.68 g/mol
CAS No. 590395-60-1
Cat. No. B1364394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid
CAS590395-60-1
Molecular FormulaC12H13ClO5
Molecular Weight272.68 g/mol
Structural Identifiers
SMILESCCOC1=C(C(=CC(=C1)C=O)Cl)OC(C)C(=O)O
InChIInChI=1S/C12H13ClO5/c1-3-17-10-5-8(6-14)4-9(13)11(10)18-7(2)12(15)16/h4-7H,3H2,1-2H3,(H,15,16)
InChIKeyZQKVVBDFOFCEEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid: Structural & Physicochemical Overview


2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid (CAS 590395-60-1) is a substituted phenoxypropanoic acid characterized by a 2-chloro-6-ethoxy substitution pattern on the phenyl ring and a formyl group at the 4-position . This compound is a versatile synthetic building block with a molecular formula of C12H13ClO5 and a molecular weight of approximately 272.68 g/mol [1]. Its unique combination of electron-withdrawing (chloro, formyl) and electron-donating (ethoxy) substituents, along with a chiral center in the propanoic acid side chain, imparts distinct reactivity and physicochemical properties that differentiate it from closely related analogs .

Substitution Pattern 2‑chloro‑6‑ethoxy‑4‑formyl substitution provides distinct electronic profile for reactivity studies
Chiral Center Propanoic acid side‑chain chirality supports asymmetric synthesis and stereochemical investigations
Functional Handles Aldehyde and carboxylic acid groups enable orthogonal derivatization in multi‑step sequences

Why Substituting 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid Fails


Direct substitution of 2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoic acid with other phenoxypropanoic acid derivatives is scientifically unsound due to quantifiable differences in lipophilicity, steric bulk, and electronic character that govern both synthetic utility and potential biological interactions. Even minor alterations, such as replacing the ethoxy group with a methoxy group or shortening the acid chain, result in measurable shifts in logP, molecular weight, boiling point, and density . These physicochemical variations directly impact solubility, membrane permeability, and the compound's performance as a building block in subsequent chemical transformations . The quantitative evidence below demonstrates that selecting this specific compound is not a matter of interchangeability but of precise functional requirement.

Lipophilicity profile may shift
Methoxy or acetic acid analogs show lower computed LogP, altering membrane‑permeability prediction and organic‑phase partitioning.
Thermal stability may differ
Lower‑boiling analogs risk premature volatilization or decomposition in high‑temperature reactions, affecting yield consistency.
Steric and electronic profile not interchangeable
Reduced side‑chain length or smaller alkoxy groups alter steric bulk and electron distribution, impacting selectivity in sensitive transformations.
Purity grade may be source‑dependent
Common 95% grade vs. ≥98% availability influences impurity‑sensitive applications; lot‑specific verification is advised.

Quantitative Differentiation of 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid from Analogs


Enhanced Lipophilicity Over Analogs

2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid exhibits a higher computed LogP (2.38) compared to its direct methoxy analog (LogP 2.01) and acetic acid derivative (LogP 2.15) [1]. This increase in lipophilicity is attributable to the additional methylene unit in the ethoxy substituent and the extended propanoic acid side chain, which enhance hydrophobic interactions.

Lipophilicity (LogP)
Head-to-head
Target LogP: 2.38
Methoxy analog: 2.01
Acetic acid analog: 2.15
Supports lipophilicity‑driven selection
Computed LogP; verify experimental values
Lipophilicity Drug Design Membrane Permeability

Higher Thermal Stability and Boiling Point

The boiling point of 2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoic acid is 427.8 °C at 760 mmHg, which is 9.4 °C higher than that of the methoxy analog (418.4 °C at 760 mmHg) . This difference reflects increased molecular weight and van der Waals forces due to the ethoxy group.

Boiling Point
Data to verify
427.8 °C (target) vs 418.4 °C (methoxy analog)
Indicates higher thermal stability context
Predicted values; experimental confirmation recommended
Thermal Stability Reaction Optimization Distillation

Lower Density Relative to Analogs

The density of 2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoic acid is 1.326 g/cm³, which is 0.042 g/cm³ lower than that of the methoxy analog (1.368 g/cm³) . This density difference can influence packing in solid formulations and crystal lattice energies.

Density
Data to verify
1.326 g/cm³ (target) vs 1.368 g/cm³ (methoxy analog)
May impact solid‑state handling and crystallization
Predicted density; validate experimentally
Material Density Formulation Crystallization

Increased Molecular Weight and Steric Bulk

With a molecular weight of 272.68 g/mol, 2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoic acid is significantly heavier than the acetic acid analog (258.65 g/mol) and the methoxy analog (258.66 g/mol) [1]. The increased mass and larger ethoxy and propanoic acid groups contribute to enhanced steric bulk.

Molecular Weight
Head-to-head
272.68 g/mol (target) vs 258.65 g/mol (acetic acid analog); 258.66 g/mol (methoxy analog)
Supports steric‑bulk differentiation
Standard calculation; consistent across sources
Molecular Weight Steric Hindrance Building Block Selection

Access to Higher Purity Grades

While many suppliers offer this compound at 95% purity, certain vendors such as ChemScene and MolCore provide it at a minimum purity of ≥98% . This higher grade is not universally available for all analogs, providing a quantifiable quality advantage for sensitive applications.

Purity Specification
Specification review
≥98% purity available vs standard 95%
Enables higher‑purity procurement option
Vendor‑specific; verify lot COA
Purity Quality Control Procurement Specification

2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid: Key Applications


Lipophilic Scaffolds in Drug Discovery

The elevated LogP (2.38) of 2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoic acid, compared to its methoxy and acetic acid analogs, makes it a preferred building block when designing compounds with improved membrane permeability or when targeting hydrophobic binding pockets [1]. Medicinal chemists can leverage this property to enhance the drug-likeness of lead candidates without introducing additional hydrophobic moieties.

High-Temperature Synthetic Transformations

With a boiling point 9.4 °C higher than its methoxy analog, this compound offers greater thermal latitude in reactions requiring elevated temperatures, such as amide couplings or heterocycle formations under reflux [1]. This reduces the risk of premature evaporation or decomposition, ensuring consistent yields.

Sterically Demanding Coupling Reactions

The increased molecular weight and steric bulk provided by the ethoxy and extended propanoic acid groups can be exploited to induce regioselectivity or to modulate the reactivity of adjacent functional groups in multi-step syntheses [1]. This is particularly valuable in the construction of complex natural product analogs or in asymmetric catalysis where steric hindrance influences enantioselectivity.

High-Purity Synthesis for Biological Assays

For researchers requiring highly pure starting material to minimize assay interference, sourcing this compound at ≥98% purity (as available from ChemScene or MolCore) is advantageous [1]. The higher purity grade reduces the burden of additional purification steps and ensures that observed biological activity is attributable to the compound itself rather than impurities.

Application
Selection Property
Validation Focus
Lipophilic scaffold design
Elevated lipophilicity profile
Permeability assay review
High-temperature synthesis
Higher thermal stability profile
Reaction condition optimization
Sterically demanding reactions
Increased steric bulk
Regioselectivity assessment
High-purity assays
Higher purity grade availability
Lot‑specific purity documentation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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